Cas no 113053-51-3 (Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate)

Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate is a heterocyclic compound featuring a benzotriazole core substituted with a methyl ester group at the 5-position and an additional methyl group at the 1-position. This structure imparts stability and reactivity, making it useful as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The methyl ester functionality enhances solubility and facilitates further derivatization, while the benzotriazole moiety contributes to its potential as a corrosion inhibitor or UV stabilizer. Its well-defined molecular architecture ensures consistent performance in specialized applications, including coordination chemistry and material science. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for industrial use.
Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate structure
113053-51-3 structure
Product Name:Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate
CAS No:113053-51-3
MF:C9H9N3O2
MW:191.186661481857
CID:3622543
PubChem ID:54389555
Update Time:2025-06-07

Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzotriazole-5-carboxylic acid, 1-methyl-, methyl ester
    • Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate
    • methyl 1-methylbenzotriazole-5-carboxylate
    • DB-142690
    • VFQRXXONGCAZMY-UHFFFAOYSA-N
    • 113053-51-3
    • 1-methyl-1H-benzotriazole-5-carboxylic acid methyl ester
    • BS-26362
    • SCHEMBL2876917
    • Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
    • CS-0211919
    • Inchi: 1S/C9H9N3O2/c1-12-8-4-3-6(9(13)14-2)5-7(8)10-11-12/h3-5H,1-2H3
    • InChI Key: VFQRXXONGCAZMY-UHFFFAOYSA-N
    • SMILES: N1(C)C2=CC=C(C(OC)=O)C=C2N=N1

Computed Properties

  • Exact Mass: 191.069476538Da
  • Monoisotopic Mass: 191.069476538Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 57Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 346.8±15.0 °C at 760 mmHg
  • Flash Point: 163.5±20.4 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate Security Information

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Additional information on Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate

Introduction to Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate (CAS No. 113053-51-3)

Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate, identified by the CAS number 113053-51-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the benzotriazole class, which is well-known for its diverse applications in various scientific domains, particularly in the development of pharmaceuticals and agrochemicals.

The molecular structure of Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate consists of a benzene ring fused with a triazole ring, with a carboxylate group and a methyl group attached at specific positions. This unique structural configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the carboxylate group enhances its reactivity, making it a potential building block for more complex molecules.

In recent years, there has been growing interest in benzotriazole derivatives due to their broad spectrum of biological activities. Research has demonstrated that compounds containing the benzotriazole moiety exhibit properties such as antimicrobial, antifungal, and anti-inflammatory effects. Specifically, Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate has been investigated for its potential role in drug discovery and development.

One of the most compelling aspects of Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate is its utility as a precursor in the synthesis of more complex pharmacophores. The carboxylate group can be readily modified through various chemical reactions, such as esterification, amidation, or coupling reactions, allowing for the creation of novel molecules with tailored biological activities. This flexibility makes it an indispensable tool in medicinal chemistry.

Recent studies have highlighted the importance of benzotriazole derivatives in addressing emerging therapeutic challenges. For instance, researchers have explored their potential in developing treatments for infectious diseases caused by drug-resistant pathogens. The antimicrobial properties of Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate have been particularly noteworthy in these investigations. By targeting specific bacterial and fungal enzymes or cell wall components, this compound demonstrates promise as an effective antimicrobial agent.

Moreover, the compound's structural features have also attracted attention in the field of material science. Benzotriazole derivatives are known for their ability to form coordination complexes with metal ions, which can be exploited in various applications such as catalysis and sensor development. The methyl and carboxylate groups in Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate contribute to its ability to interact with metals in a controlled manner, making it a valuable candidate for such applications.

The synthesis of Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation have been particularly useful in constructing the benzotriazole core structure efficiently.

In conclusion, Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate (CAS No. 113053-51-3) is a versatile compound with significant potential in pharmaceutical and material science applications. Its unique molecular structure and reactivity make it an invaluable intermediate for synthesizing complex molecules with diverse biological activities. As research continues to uncover new applications for benzotriazole derivatives, Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate is poised to play a crucial role in advancing therapeutic solutions and innovative materials.

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